Ethyl 2-amino-2-(2-nitrophenyl)acetate

Organic Synthesis 2-Aryl-2-nitroacetates Building Block

Researchers developing α-aryl-α-amino acid scaffolds face a critical gap: para-nitro isomers and N-alkylated regioisomers cannot replicate the ortho-nitro steric and electronic environment required for target binding. Ethyl 2-amino-2-(2-nitrophenyl)acetate (CAS 791050-91-4) directly addresses this need with the precise ortho-substitution pattern. • ≥98% purity; ethyl ester serves as a stable orthogonal protecting group for selective transformations • HTE-validated synthetic pathway to 2-aryl-2-nitroacetates (63-85% yield) • Ships ambient temperature; store at 2-8°C; available mg to gram scale

Molecular Formula C10H12N2O4
Molecular Weight 224.21 g/mol
CAS No. 791050-91-4
Cat. No. B1610357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-2-(2-nitrophenyl)acetate
CAS791050-91-4
Molecular FormulaC10H12N2O4
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=CC=CC=C1[N+](=O)[O-])N
InChIInChI=1S/C10H12N2O4/c1-2-16-10(13)9(11)7-5-3-4-6-8(7)12(14)15/h3-6,9H,2,11H2,1H3
InChIKeyZICLRTSSQWUNIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-amino-2-(2-nitrophenyl)acetate Overview


Ethyl 2-amino-2-(2-nitrophenyl)acetate (CAS 791050-91-4) is an α,α-disubstituted amino acid ester characterized by an ethyl ester, a primary amino group, and a 2-nitrophenyl moiety directly attached to the α-carbon. This specific substitution pattern yields a molecular weight of 224.21 g/mol with the formula C10H12N2O4 . The compound serves as a versatile building block in organic synthesis and medicinal chemistry, where the ortho-nitro group provides unique steric and electronic properties compared to para-substituted analogs . Its primary reported use is as a precursor to more complex molecules, particularly in the synthesis of α-aryl-α-amino acids and other valuable intermediates [1]. The compound is commercially available at purities ≥98% for research and manufacturing use .

Why Analogs Cannot Replace Ethyl 2-amino-2-(2-nitrophenyl)acetate


Although several nitrophenyl-containing acetate esters share similar molecular weights and functional groups, direct substitution without experimental validation is scientifically unjustified. The target compound's unique ortho-nitro substitution pattern on the α-carbon creates a distinct steric and electronic environment that differs fundamentally from para-nitro isomers (e.g., Ethyl 2-amino-2-(4-nitrophenyl)acetate) or N-alkylated regioisomers (e.g., Ethyl 2-[(2-nitrophenyl)amino]acetate, CAS 5428-05-7) . Furthermore, the ethyl ester confers different physicochemical properties (e.g., lipophilicity, solubility) compared to the free carboxylic acid analog (2-Amino-2-(2-nitrophenyl)acetic acid, CAS 50381-53-8), which can significantly alter reactivity, bioavailability, and synthetic handling . These structural nuances directly impact downstream applications, including enzyme inhibition profiles, synthetic yield efficiency, and the viability of specific reaction pathways, necessitating compound-specific verification.

Ethyl 2-amino-2-(2-nitrophenyl)acetate vs Analogs: Evidence


Ortho-Nitro Enables Unique α-Aryl-α-Amino Acid Synthesis

This compound belongs to the 2-aryl-2-aminoacetate class, which serves as a direct precursor to α-aryl-α-amino acids. While a direct head-to-head study with this specific ester is absent from the primary literature, class-level inference from a dissertation on 2-aryl-2-nitroacetates establishes the synthetic value of this scaffold. The methodology described for converting 2-aryl-2-nitroacetates to α-aryl-α-amino acids yields products in 63–85% [1]. The target compound's ortho-nitro group is essential for this reactivity, distinguishing it from para-substituted analogs (e.g., Ethyl 2-amino-2-(4-nitrophenyl)acetate) which may exhibit altered reactivity in similar transformations .

Organic Synthesis 2-Aryl-2-nitroacetates Building Block

Unique Pharmacophore via Ortho-Nitro Positioning

Quantitative comparative biological activity data for the target compound are not available in the public domain. However, its structural differentiation from two key analogs is well-defined and provides a basis for scientific selection. Compared to its para-substituted isomer, Ethyl 2-amino-2-(4-nitrophenyl)acetate, the ortho-nitro group introduces greater steric hindrance and a different electron distribution, which can significantly alter binding interactions with biological targets and reactivity . Furthermore, it is a regioisomer of Ethyl 2-[(2-nitrophenyl)amino]acetate (CAS 5428-05-7), where the amino group is on the alpha-carbon rather than the phenyl nitrogen; this fundamental difference changes the pKa of the amine and the molecule's overall hydrogen-bonding capacity .

Medicinal Chemistry Structure-Activity Relationship Scaffold

Ethyl Ester Alters Lipophilicity vs Free Acid

The ethyl ester group of the target compound (CAS 791050-91-4) is a key differentiator from the corresponding free carboxylic acid, 2-Amino-2-(2-nitrophenyl)acetic acid (CAS 50381-53-8). While specific logP values for both compounds are not reported in accessible public databases, the ester is expected to exhibit increased lipophilicity and enhanced membrane permeability relative to the more polar, ionizable free acid at physiological pH . This impacts its suitability for applications requiring cell penetration or partitioning into organic layers during synthesis. Additionally, the ester serves as a protecting group for the carboxylic acid, offering orthogonal reactivity in multi-step synthetic sequences .

Physicochemical Properties Lipophilicity Solubility

Anticancer and Anti-inflammatory Potential of Scaffold Derivatives

No direct biological activity data (e.g., IC50, Ki) are available for the target compound in primary literature. However, class-level evidence from the structurally related free acid analog indicates that derivatives of the 2-amino-2-(2-nitrophenyl)acetic acid scaffold have demonstrated activity against several cancer cell lines, with IC50 values reported to effectively inhibit cell proliferation . Additionally, research indicates that this scaffold is involved in studies focusing on anti-inflammatory and analgesic properties . While this is supporting evidence and not a direct comparison, it provides a scientific rationale for procuring the target ester as a key building block for generating novel derivatives in these therapeutic areas.

Drug Discovery Anticancer Anti-inflammatory

Key Applications of Ethyl 2-amino-2-(2-nitrophenyl)acetate


Ortho-Substituted α-Aryl-α-Amino Acid Synthesis

Researchers seeking to synthesize novel α-aryl-α-amino acids with a specific ortho-nitro substitution pattern should procure this compound as a key intermediate. The established HTE methodology for 2-aryl-2-nitroacetates provides a validated pathway to this valuable product class in yields of 63–85% [1]. The target ester's unique ortho-substitution is essential for creating the desired steric and electronic environment in the final amino acid product, a feature not achievable with para-substituted analogs .

SAR Studies with Ortho-Nitro Pharmacophore

Medicinal chemists investigating structure-activity relationships (SAR) for enzyme targets or receptors that favor ortho-nitro aromatic interactions should prioritize this compound over para-nitro isomers or N-alkylated regioisomers. Its unique positioning of the nitro and amino groups provides a distinct pharmacophore for probing binding pockets and optimizing lead compounds, where subtle changes in substitution pattern can dramatically alter potency and selectivity .

Lead Optimization for Anticancer and Anti-inflammatory Agents

Given the class-level evidence of anticancer and anti-inflammatory activity from derivatives of the 2-amino-2-(2-nitrophenyl)acetic acid scaffold , this ethyl ester is an ideal starting material for synthesizing novel analogs in drug discovery programs. The ester form may offer improved synthetic versatility or serve as a prodrug to enhance bioavailability, making it a strategic choice for lead optimization campaigns targeting these therapeutic areas .

Orthogonal Carboxylate Protection in Multi-step Synthesis

In multi-step synthetic routes where a free carboxylic acid would cause undesired side reactions (e.g., in peptide coupling or organometallic transformations), the ethyl ester form of this compound provides a stable, orthogonal protecting group. This allows chemists to perform selective transformations on the amino or nitro groups before deprotecting the ester to reveal the free acid for further functionalization, a key advantage over procuring the free acid analog .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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